Rupatadine-d4Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rupatadine-d4Fumarate is a modern non-sedating H1-antihistamine . It also has additional antagonist effects on platelet-activating factor (PAF) . It is used for the symptomatic treatment of allergic rhinitis and urticaria .
Synthesis Analysis
Rupatadine is prepared in a 6-step convergent synthesis . The key steps involve the Grignard reaction of an N-alkyl-4-chloropiperdine with a benzocycloheptapyridinone intermediate, followed by dehydration . The synthesis and characterization of impurities in rupatadine fumarate have been described, identifying process-related impurities, starting material related impurity, and oxidative degradation-related impurity .Molecular Structure Analysis
The molecular formula of Rupatadine-d4Fumarate is C30H30ClN3O4 . The molecular weight is 536.1 g/mol . The structure of Rupatadine involves a benzocycloheptapyridinone core, a 4-chloropiperdine, and a 5-methylpyridin-3-yl group .Chemical Reactions Analysis
Rupatadine is a potent antagonist of the histamine H1 receptor and the platelet-activating factor (PAF) receptor . It acts to reduce allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also prevents these mediators from exerting their effects, thus reducing the severity of allergic symptoms .Physical And Chemical Properties Analysis
Rupatadine-d4Fumarate has a molecular weight of 536.1 g/mol . The molecular formula is C30H30ClN3O4 . The exact mass is 535.2175911 g/mol .Scientific Research Applications
1. Driving Performance Studies
Rupatadine fumarate, a potent histamine H1-receptor antagonist and PAF inhibitor, has been studied for its effects on driving performance in healthy volunteers. It is believed to be non-sedating at therapeutic doses, suggesting no impairment on car driving (Vuurman et al., 2007).
2. Chromatographic Analysis
High-performance thin-layer chromatographic (HPTLC) methods have been developed for the estimation of Rupatadine Fumarate in its pure form and in formulations. These methods are sensitive and validated, proving useful for routine analysis (Shaiba et al., 2011), (Shirkhedkar et al., 2008).
3. Cellular Transport Studies
Research on Rupatadine fumarate's transfer characteristics in Caco-2 cell models has been conducted, offering insights into its active transport mechanisms and interaction with P-gp inhibitors (Yang Jing, 2013).
4. Treatment Efficacy in Allergic Conditions
Studies on Rupatadine Fumarate's efficacy and safety in treating allergic rhinitis, especially in patients with diabetes, have shown positive results. Its combination with acupoint application has been found to enhance treatment efficiency and reduce symptoms (Yu Liu et al., 2022).
5. Quality by Design in Tablet Formulation
The development of immediate release Rupatadine fumarate tablets using a Quality by Design approach emphasizes the importance of preformulation studies and compatibility tests in pharmaceutical formulation (Luis Castillo Henríquez et al., 2019).
6. Acid-Base Equilibria Studies
The study of acid-base equilibria of Rupatadine Fumarate in various aqueous media provides valuable information on its ionization characteristics, essential for understanding its interaction with different pharmaceutical excipients (Marija R. Popović-Nikolić et al., 2018).
7. Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of Rupatadine Fumarate, offering insights into its behavior in the human body (Liang Jiong-he et al., 2008), (Chenglong Sun et al., 2015).
8. Impurity Analysis
Analytical methods like LC-MS/MS have been developed for identifying and quantifying impurities in Rupatadine Fumarate preparations, crucial for ensuring the quality and safety of pharmaceutical products (H. Wang et al., 2009).
9. Synthesis Process
Research on the synthesis process of Rupatadine Fumarate offers insights into improving yield and purity of the drug, which is vital for efficient pharmaceutical production (Lu Li-xia, 2012).
10. Spectrophotometric Methods
Developing spectrophotometric methods for the determination of Rupatadine Fumarate in bulk and formulations provides a simple and cost-effective alternative for routine analysis in quality control laboratories (K. Raghubabu et al., 2015).
properties
IUPAC Name |
(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-IKABZUPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rupatadine-d4Fumarate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.